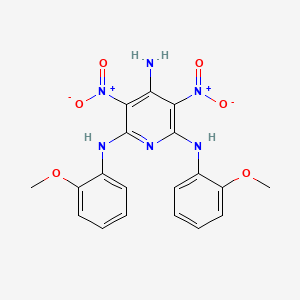
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide, also known as VU6005649, is a small molecule compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Mécanisme D'action
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide works by increasing the availability of NAD+, which is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, this compound can activate sirtuins, a family of enzymes that play a crucial role in regulating cellular homeostasis and aging. Additionally, this compound can also activate PARP enzymes, which are involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve mitochondrial function by increasing the activity of complex I and II of the electron transport chain. This leads to an increase in ATP production and a reduction in oxidative stress. This compound has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which can improve glucose uptake and insulin sensitivity. Furthermore, this compound can induce autophagy, a cellular process that helps in the removal of damaged proteins and organelles.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide in lab experiments include its high purity, stability, and specificity towards NAD+ metabolism. However, the limitations of using this compound include its relatively high cost and limited availability. Additionally, the optimal dosage and treatment duration of this compound for different diseases are still under investigation.
Orientations Futures
For research on N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide include investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Moreover, the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy is also an area of interest. Finally, the identification of biomarkers that can predict the response to this compound treatment is crucial for its successful translation into clinical practice.
Conclusion:
In conclusion, this compound is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves increasing NAD+ availability, which can activate sirtuins and PARP enzymes. This compound can improve mitochondrial function, glucose metabolism, and induce autophagy. However, further research is needed to fully understand its therapeutic potential and limitations.
Méthodes De Synthèse
The synthesis of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide involves a multi-step process that starts with the condensation of 2-chloroquinoline-3-carbaldehyde with N-methylpyrrolidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also shown that this compound can improve mitochondrial function and reduce oxidative stress, which are important factors in the development of neurodegenerative disorders. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of metabolic diseases.
Propriétés
IUPAC Name |
N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-24(15-18-10-8-16-6-2-3-7-19(16)23-18)21(26)17-9-11-20(22-14-17)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWANHVFDHXMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5105857.png)

![4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5105878.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5105889.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![1-{[2-(4-methylphenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5105901.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105903.png)

![4-bromo-2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5105918.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5105942.png)

